METHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE
Overview
Description
METHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a 1,3,4-oxadiazole ring, a benzyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves a multi-step process. One common method includes the condensation of methyl 4-aminobenzoate with 5-benzyl-1,3,4-oxadiazole-2-thiol under appropriate conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
METHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound may exhibit pharmacological activities such as antibacterial, antifungal, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxadiazole ring and the benzyl group may play a role in binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{2-[(5-METHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE
- METHYL 4-{2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE
Uniqueness
METHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole ring and the benzoate ester also contributes to its distinct properties .
Properties
IUPAC Name |
methyl 4-[[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-25-18(24)14-7-9-15(10-8-14)20-16(23)12-27-19-22-21-17(26-19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRNASXFNSAJDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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